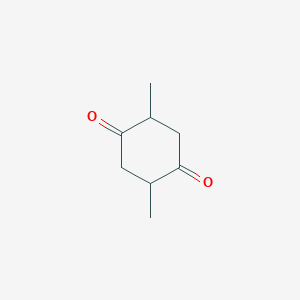

1,4-Cyclohexanedione, 2,5-dimethyl-

Description

Significance of the 1,4-Diketone Moiety in Organic Synthesis and Chemical Transformations

The 1,4-diketone moiety is a crucial functional group in organic synthesis, primarily serving as a precursor for the formation of various heterocyclic compounds. nih.govacs.org The arrangement of the two carbonyl groups allows for cyclization reactions to form five-membered aromatic rings like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. wikipedia.orgyoutube.com This reaction, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with appropriate reagents. wikipedia.orgalfa-chemistry.com For instance, treatment with an acid catalyst yields a furan, while reaction with a primary amine or ammonia (B1221849) produces a pyrrole. alfa-chemistry.comorganic-chemistry.org The use of a sulfurizing agent, such as phosphorus pentasulfide, leads to the formation of thiophenes. wikipedia.org

The versatility of the 1,4-diketone synthon has been further expanded through solid-phase synthesis techniques, allowing for the rapid generation of diverse heterocyclic compound libraries. thieme-connect.com Modern methods have also addressed the limitations of harsh reaction conditions, with the development of milder alternatives, including microwave-assisted cyclizations. wikipedia.org The synthesis of 1,4-diketones themselves has seen significant advancements, with methods like the Stetter reaction, oxidative cross-coupling, and nucleophile-electrophile coupling expanding their accessibility. nih.govacs.orgorganic-chemistry.orgorganic-chemistry.org

Historical Context and Evolution of Research on Cyclohexanediones

Research into cyclohexanediones dates back to the late 19th and early 20th centuries, with initial investigations focusing on the synthesis and properties of these cyclic compounds. guidechem.com Early methods for preparing 1,4-cyclohexanedione (B43130) involved the self-condensation of diethyl succinate (B1194679) using a sodium ethoxide catalyst, followed by hydrolysis and decarboxylation. orgsyn.orgchemicalbook.com Over time, these procedures have been refined to improve yields and simplicity. orgsyn.org

The study of cyclohexanediones has evolved to include a deeper understanding of their structure and reactivity. For example, 1,3-cyclohexanedione (B196179) is known to exist predominantly in its enol tautomer form in solution. wikipedia.org Research has also expanded to include various substituted cyclohexanediones, which are crucial in the synthesis of a range of products, from pharmaceuticals to polymers. guidechem.comontosight.airesearchgate.net The development of asymmetric synthesis methods has enabled the creation of chiral α-alkylated 1,4-cyclohexanedione derivatives, which are valuable building blocks for natural product synthesis. nih.gov

Scope and Focus of Academic Inquiry on 1,4-Cyclohexanedione, 2,5-dimethyl- and Related Structures

Academic inquiry into 2,5-dimethyl-1,4-cyclohexanedione and its analogs is driven by their potential in synthetic and materials chemistry. The methyl groups at the 2 and 5 positions introduce stereochemical complexity, leading to the existence of cis and trans isomers. This stereoisomerism influences the conformational properties of the cyclohexane (B81311) ring and the reactivity of the diketone. researchgate.net

Current research often focuses on the development of efficient synthetic routes to these substituted diketones and their subsequent use in the construction of more complex molecules. colab.wstandfonline.com For instance, alkylated 1,4-cyclohexanediones are recognized as useful intermediates for preparing various 1,4-substituted cyclohexanes. orgsyn.org The physical and chemical properties of these compounds are also a subject of study, with data on properties like molecular weight, melting point, and partition coefficients being crucial for their application. chemeo.comnih.govchemspider.com The ability to control the stereochemistry during the synthesis of these compounds is a significant area of investigation, as the specific stereoisomer can have a profound impact on the properties and biological activity of the final products. nih.govdoubtnut.comyoutube.comyoutube.com

Interactive Data Table: Physical and Chemical Properties of 2,5-dimethyl-1,4-cyclohexanedione

| Property | Value | Source |

| Molecular Formula | C8H12O2 | nih.gov |

| Molecular Weight | 140.18 g/mol | nih.gov |

| CAS Number | 583-81-3 | nih.gov |

| IUPAC Name | 2,5-dimethylcyclohexane-1,4-dione | nih.gov |

| Canonical SMILES | CC1CC(=O)C(CC1=O)C | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylcyclohexane-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-5-3-8(10)6(2)4-7(5)9/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGWEMHSVCHMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454903 | |

| Record name | 1,4-Cyclohexanedione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-81-3 | |

| Record name | 1,4-Cyclohexanedione, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity of 1,4 Cyclohexanedione, 2,5 Dimethyl and Analogs

Carbon-Carbon Bond Formation Reactions

The presence of two carbonyl groups and adjacent alpha-carbons makes 2,5-dimethyl-1,4-cyclohexanedione a prime candidate for reactions that form new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Aldol (B89426) Condensation and Related Enone Formations with Aldehydes

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.org For 2,5-dimethyl-1,4-cyclohexanedione, this reaction typically involves the formation of an enolate under basic or acidic conditions, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The initial product is a β-hydroxy ketone, which can subsequently undergo dehydration to form a more stable α,β-unsaturated ketone, also known as an enone. libretexts.org This condensation reaction is a powerful tool for creating complex cyclic and bicyclic systems. epa.gov

The reaction between various aldehydes and 1,3-cyclohexanedione (B196179) derivatives, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), has been extensively studied, often yielding xanthenedione derivatives. researchgate.net For instance, the condensation of aromatic aldehydes with dimedone can be catalyzed by various agents to produce 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) or 1,8-dioxo-octahydroxanthenes. researchgate.net While specific studies focusing solely on 2,5-dimethyl-1,4-cyclohexanedione are less common, the principles of aldol condensation observed with its isomers are directly applicable. researchgate.netnih.gov The reaction of 1,2-allenones with aldehydes, catalyzed by N-heterocyclic carbenes, can also lead to the formation of cyclopent-2-enone-4-ols with high diastereoselectivity. rsc.org

The general mechanism for the base-catalyzed aldol condensation involves the deprotonation of an α-carbon to form an enolate, which then attacks the aldehyde. Subsequent protonation and heating lead to the elimination of a water molecule to form the enone. libretexts.org

Table 1: Examples of Aldol Condensation and Enone Formation Reactions

| Reactants | Catalyst/Conditions | Product Type |

| Aldehyde and Ketone | Base or Acid | β-Hydroxy aldehyde/ketone, α,β-Unsaturated carbonyl (enone) libretexts.org |

| Aldehyde and 5,5-Dimethyl-1,3-cyclohexanedione | Various catalysts | Xanthenedione derivatives researchgate.net |

| Aromatic Aldehyde and 1,2-Allenone | N-heterocyclic carbene | Cyclopent-2-enone-4-ol rsc.org |

Reactions with Diaminophenols for Complex Heterocyclic Structures

The reaction of dicarbonyl compounds like 2,5-dimethyl-1,4-cyclohexanedione with diaminophenols provides a pathway to synthesize complex heterocyclic structures. These reactions often proceed through a cascade of condensation and cyclization steps. The amino groups of the diaminophenol react with the carbonyl groups of the dione (B5365651) to form imines, which can then undergo further intramolecular reactions to form fused ring systems.

For example, the condensation of 2-hydroxynaphthalene-1,4-dione with ortho-phenylenediamines and other components can lead to the formation of novel benzo[a]phenazine (B1654389) annulated heterocycles. researchgate.net Although this example does not use 2,5-dimethyl-1,4-cyclohexanedione specifically, it illustrates the general synthetic strategy. The reaction of 1,3-cyclohexanedione derivatives with various reagents is a well-established method for synthesizing a wide range of heterocyclic compounds. researchgate.net

Redox Chemistry and Functional Group Interconversions

The carbonyl groups of 2,5-dimethyl-1,4-cyclohexanedione and its derivatives are susceptible to both oxidation and reduction, allowing for a variety of functional group interconversions.

Oxidation Reactions to Carbonyls or Carboxylic Acids

The oxidation of ketones can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids. vedantu.com For a cyclic ketone like 2,5-dimethyl-1,4-cyclohexanedione, this can lead to the formation of dicarboxylic acids. The oxidation of 2,5-dimethylhexan-3-one, an acyclic analog, results in a mixture of carboxylic acids due to the cleavage of different C-C bonds. vedantu.comdoubtnut.com Similarly, the oxidation of 1,2-cyclohexanediol (B165007) can yield adipic acid, demonstrating the oxidative cleavage of a cyclic system. unito.it The oxidation of allylic alcohols can produce enones, which is a related transformation. organic-chemistry.org

Nucleophilic Substitution Reactions

The carbon atoms alpha to the carbonyl groups in 2,5-dimethyl-1,4-cyclohexanedione are susceptible to nucleophilic substitution reactions. These reactions typically proceed via the formation of an enolate intermediate. The enolate can then react with various electrophiles.

For example, the alkylation of cyclic β-oxophosphonates, which are structurally related to diones, can occur at the carbon atom. colab.ws While this specific example does not involve 2,5-dimethyl-1,4-cyclohexanedione, the underlying principle of enolate formation and subsequent reaction with an electrophile is a key aspect of its reactivity. Resorcinol, another related cyclic compound, undergoes nucleophilic substitution via its enone tautomer. wikipedia.org

Rearrangement Reactions and Migration Phenomena

1,4 Alkyl Group Migration in Hypervalent Halonium Ylides

The proposed mechanism involves the formation of a rhodium carbenoid from the iodonium (B1229267) ylide. This intermediate then reacts with the alkyl or allyl halide, leading to the formation of a halonium intermediate. Subsequently, a migration of the halogen to the oxygen atom occurs. nih.govacs.org In instances where allylic halides like dimethylallyl or methallyl chlorides are used, the reaction proceeds via a Claisen-like rearrangement. nih.govacs.org

A notable finding from this research is the stereochemical course of the rearrangement. When (S)-α-phenethyl chloride was used, the 1,4 alkyl group migration proceeded with a high degree of stereospecificity, showing approximately 88.6% retention of configuration. nih.govacs.org This experimental result, supported by theoretical calculations at the B3LYP/6-31G level indicating a low activation energy of 5.4 kcal/mol, provides strong evidence for a concerted mechanism. nih.govacs.org

Conversely, the reaction takes a different path with aryl halides. Under the same conditions, aryl halides such as chloro-, bromo-, iodo-, and fluorobenzene (B45895) lead to the product of electrophilic aromatic substitution, resulting in a 2-(4-halophenyl)-1,3-cyclohexanedione. nih.govacs.org

Kinetic and Mechanistic Studies of Oscillating Chemical Systems with 1,4-Cyclohexanedione (B43130)

Perturbation Effects and Mechanistic Interpretations in Briggs-Rauscher Oscillators

Detailed mechanistic investigations into the behavior of 2,5-dimethyl-1,4-cyclohexanedione within Briggs-Rauscher (BR) oscillating systems are limited in the available literature. However, extensive research on the parent compound, 1,4-cyclohexanedione (CHD), provides a foundational understanding of the kinetic and mechanistic aspects in these complex systems. researchgate.netresearchgate.net The Briggs-Rauscher reaction is a well-known oscillating chemical reaction characterized by periodic color changes, typically from colorless to amber and then to dark blue in the presence of a starch indicator. wikipedia.orgcolorado.educhemistrytalk.org

Studies using 1,4-cyclohexanedione as the organic substrate in the Briggs-Rauscher system have revealed interesting perturbation effects. researchgate.net When 1,4-CHD is introduced into the oscillating mixture, it causes a slight initial decrease followed by a sharp increase in the measured potential, after which the system returns to its normal oscillatory behavior. researchgate.net This response is notably different from that of its isomer, 1,3-cyclohexanedione, which induces an inhibition time in the oscillations. researchgate.net This difference in perturbation allows for the electrochemical distinction between the two isomers. researchgate.net

The mechanistic interpretation for the behavior of 1,4-CHD in the BR oscillator suggests a process involving iodination and subsequent elimination steps to form 1,4-benzoquinone. researchgate.net This is in contrast to the proposed radical oxidation pathway for 1,3-CHD, which leads to the formation of carboxylic acids. researchgate.net The reaction of 1,4-CHD with aqueous iodine is believed to proceed via an enol mechanism. researchgate.net In some cases, within a specific range of initial concentrations, the system can exhibit long-lasting oscillations with two distinct frequency periods. The lower frequency oscillations are observed to be temperature-dependent, whereas the higher frequency oscillations are not. researchgate.net Further studies have also explored the dynamics of the bromate-1,4-cyclohexanedione oscillator, including the development of chemical models to describe its behavior and the emergence of chemical turbulence in related Belousov-Zhabotinsky systems. researchgate.netrsc.org

Conformational Analysis and Stereochemical Considerations in 1,4 Cyclohexanedione, 2,5 Dimethyl

Chair-Boat Interconversion Dynamics of the Cyclohexanedione Ring System

The cyclohexane (B81311) ring is not a static, planar structure but rather exists in a dynamic equilibrium between various non-planar conformations to alleviate angular and torsional strain. The most stable of these is the chair conformation. wikipedia.org However, the ring can undergo a process known as ring flipping or chair-flipping, which involves the interconversion between two chair conformations. wikipedia.orgitomasa-chem.net This process proceeds through several higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. wikipedia.org

The sequence of this interconversion is generally accepted as: chair → half-chair → twist-boat → half-chair′ → chair′. wikipedia.org The half-chair conformation is the highest energy transition state in this process. wikipedia.org The boat conformation is less stable than the chair due to steric strain between the "flagpole" hydrogens and torsional strain along the C-C bonds. youtube.com The twist-boat conformation is more stable than the pure boat form as it partially relieves this flagpole interaction. youtube.com

For the parent 1,4-cyclohexanedione (B43130), the presence of the two sp2-hybridized carbonyl carbons influences the conformational landscape. Theoretical calculations on 1,3-cyclohexanedione (B196179) have shown a conformational inversion energy of 1.87 kcal/mol, a value that highlights the flexibility of the ring system. researchgate.net While specific energetic data for the 1,4-isomer's interconversion is less commonly cited, the fundamental principles of chair-boat interconversion remain applicable, with the chair form being the ground state.

Table 1: Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|

| Chair | 0 | 1 (Most Stable) |

| Twist-Boat | 5.5 | 2 |

| Boat | 6.9 | 3 |

| Half-Chair | 10 | 4 (Least Stable) |

Note: Values are approximate for unsubstituted cyclohexane and serve as a general reference.

Influence of Methyl Substituents on Cyclohexanedione Conformations (e.g., 2,5-dimethyl-1,4-cyclohexanedione)

The introduction of substituents onto the cyclohexanedione ring, as in 2,5-dimethyl-1,4-cyclohexanedione, has a profound impact on the conformational equilibrium. In a substituted cyclohexane, the two chair conformations resulting from a ring flip are no longer energetically equivalent. libretexts.org Substituents can occupy either axial or equatorial positions.

For a monosubstituted cyclohexane like methylcyclohexane, the conformer with the methyl group in the equatorial position is significantly more stable (by about 7.6 kJ/mol) than the one with the axial methyl group. libretexts.org This energy difference arises from 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

In the case of cis- and trans-2,5-dimethyl-1,4-cyclohexanedione, the relative stabilities of the possible chair conformations are determined by the cumulative steric effects of the methyl groups.

For trans-2,5-dimethyl-1,4-cyclohexanedione , the two methyl groups are on opposite sides of the ring. This allows for a diequatorial conformation, which is the most stable arrangement as it minimizes 1,3-diaxial interactions. The alternative diaxial conformation would be significantly less stable.

For cis-2,5-dimethyl-1,4-cyclohexanedione , the methyl groups are on the same side of the ring. In any chair conformation, one methyl group must be axial while the other is equatorial. The two possible chair conformations resulting from a ring flip are therefore equivalent in energy.

The general principle is that the most stable conformation will be the one that maximizes the number of bulky substituents in equatorial positions. libretexts.org The presence of methyl groups can bias the cyclohexane ring's ground state conformation to favor the one that is pre-organized for binding to a biological target, thereby reducing the energetic penalty of ligand strain. nih.gov

Stereoselective Aspects of Reactions Involving 1,4-Cyclohexanedione Derivatives

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com Reactions involving 1,4-cyclohexanedione and its derivatives often exhibit high degrees of stereoselectivity, which can be influenced by the conformation of the ring and the nature of the reagents.

For instance, in reactions where a nucleophile attacks one of the carbonyl groups, the direction of attack (from the axial or equatorial face) can be influenced by the steric hindrance posed by the ring and its substituents. In a chair conformation, the equatorial positions are generally more accessible.

A notable example is the stereoselective synthesis of multisubstituted cyclohexanes from the reaction of conjugated enynones with malononitrile. nih.gov These reactions can proceed with high diastereoselectivity, leading to the formation of only one of a possible sixteen stereoisomers. nih.gov The mechanism often involves a Michael addition followed by an intramolecular cyclization, where the stereochemical outcome is tightly controlled at each step. nih.gov The conformation of the intermediate anionic species plays a crucial role in dictating the final stereochemistry of the cyclohexane ring. nih.gov

The blocking of one face of the ring by existing substituents is a common strategy to achieve diastereoselectivity. masterorganicchemistry.com Reagents will preferentially approach from the less sterically hindered face, leading to a predictable stereochemical outcome.

Stereochemistry Determination using X-ray Crystallography for Cyclohexenone Derivatives

X-ray crystallography is a powerful and definitive technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. soton.ac.uknih.gov This method relies on the diffraction of X-rays by a single crystal of the compound. soton.ac.uksuniv.ac.in The resulting diffraction pattern can be used to calculate the positions of the atoms within the crystal lattice, providing a detailed molecular structure. suniv.ac.in

For derivatives of cyclohexenone, which can be synthesized from 1,4-cyclohexanedione, X-ray crystallography can unambiguously establish the relative and absolute configuration of all stereocenters. researchgate.net This is particularly crucial when multiple stereoisomers are possible, as it provides incontrovertible proof of the structure. nih.gov

While X-ray crystallography is considered a gold standard, obtaining a suitable single crystal can be a challenge. nih.gov In cases where crystallization is difficult, or if the crystals are of poor quality, other techniques such as Vibrational Circular Dichroism (VCD) can be used as an alternative or complementary method for stereochemical assignment. soton.ac.uknih.gov However, for complex structures with multiple stereocenters, such as those that can be derived from 2,5-dimethyl-1,4-cyclohexanedione, X-ray analysis remains the most reliable and widely accepted method for structural elucidation. researchgate.net The analysis of boat and half-chair conformations in complex fused ring systems has also been successfully carried out using X-ray crystallography, correlating specific bond angles with conformational preferences. psu.edu

Theoretical and Computational Chemistry Studies on 1,4 Cyclohexanedione Systems

Molecular Structure Elucidation by Gas-Phase Electron Diffraction and Quantum Chemical Calculations

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior. Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions. When combined with quantum chemical calculations, a highly accurate and detailed structural picture can be obtained.

For the parent compound, 1,4-cyclohexanedione (B43130), GED studies coupled with quantum chemical calculations have revealed that the molecule exists as a mixture of conformers. nih.govdntb.gov.ua The primary conformations are the chair and the twisted boat forms. nih.gov Electron diffraction experiments on the vapor of 1,4-cyclohexanedione at 435 K indicated the presence of a mixture of a chair form with C2h symmetry and a twisted boat form with D2 symmetry. nih.gov The twisted boat form undergoes a large-amplitude twisting motion known as pseudorotation. nih.gov

Quantum chemical calculations, such as those using B3LYP/cc-pVTZ theory, are crucial for interpreting the experimental diffraction data and for modeling the dynamic behavior of the flexible twisted boat conformer. nih.gov These calculations provide key geometrical parameters for each conformer.

Proton NMR spectroscopy has been used to study epimeric mixtures of 2,5-dimethyl-1,4-cyclohexanedione, and with the use of chemical shift reagents, these studies allow for the quantification of the epimers and some conformational assignments. researchgate.net

Table 1: Comparison of Key Structural Parameters for 1,4-Cyclohexanedione Conformers from GED and Quantum Chemical Calculations nih.gov

| Parameter | Twisted Boat Form (Average) | Chair Form |

| r(C-H) (Å) | 1.115(11) | 1.124(11) |

| r(C=O) (Å) | 1.211(3) | 1.233(6) |

| r(C1-C2) (Å) | 1.524(5) | 1.526(5) |

| r(C2-C3) (Å) | 1.533(11) | 1.539(11) |

| ∠(C1C2C3) (°) | 111.1(5) | 111.0(4) |

| ∠(C6C1C2) (°) | 116.3(8) | 115.7(8) |

Ab Initio and DFT Investigations of Conformational Energetics

The relative stability of different conformers is governed by their potential energies. Ab initio and Density Functional Theory (DFT) methods are widely used to calculate these energies and to map out the potential energy surface of a molecule.

For disubstituted cyclohexanes, the relative energies of the conformers are determined by a balance of steric interactions. In the case of 2,5-dimethyl-1,4-cyclohexanedione, the key conformations to consider are the chair, boat, and twist-boat forms for both the cis and trans isomers.

Trans-2,5-dimethyl-1,4-cyclohexanedione: This isomer can exist in a di-equatorial (e,e) or a di-axial (a,a) chair conformation. The di-equatorial conformer is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions that would be present in the di-axial form.

Cis-2,5-dimethyl-1,4-cyclohexanedione: This isomer exists as a pair of rapidly interconverting chair conformers, each with one axial and one equatorial methyl group (a,e and e,a). These two conformers are equivalent in energy. spcmc.ac.in

Computational studies on analogous molecules, such as cis- and trans-2,5-dimethyl-1,3-dioxane, using methods like RHF//6-31G(d) and PBE//ccpVDZ, have shown that the trans-isomer with a di-equatorial arrangement is the most stable conformer. researchgate.net Similar results would be expected for 2,5-dimethyl-1,4-cyclohexanedione. DFT calculations can provide quantitative predictions of the energy differences between these conformers and the energy barriers for their interconversion. mdpi.com

Table 2: Predicted Relative Stabilities of 2,5-Dimethyl-1,4-cyclohexanedione Isomers and Conformers (Qualitative)

| Isomer | Conformation | Methyl Group Positions | Expected Relative Stability |

| Trans | Chair | Di-equatorial (e,e) | Most Stable |

| Trans | Chair | Di-axial (a,a) | Least Stable |

| Cis | Chair | Axial-equatorial (a,e) | Intermediate |

| Trans/Cis | Twist-Boat | - | Higher energy than chair forms |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For 2,5-dimethyl-1,4-cyclohexanedione, several types of reactions can be modeled, including enolization, reduction, and condensation reactions.

For example, in the base-catalyzed enolization of 2,5-dimethyl-1,4-cyclohexanedione, computational methods can be used to model the abstraction of an alpha-proton by a base, the formation of the enolate intermediate, and the subsequent protonation to form the enol. The geometries of the transition states for these steps can be located, and the activation energies can be calculated to predict the reaction rates.

Similarly, for reactions like the Dieckmann condensation, which is plausible for derivatives of this dione (B5365651), or Michael additions, computational modeling can elucidate the detailed mechanism and predict the stereochemical outcome of the reaction. chegg.com

Studies on related systems, such as the addition of cyclohexyl hydroperoxide to cyclohexanone, have utilized methods like the QST2 method to find the transition states for the reaction between the chair and boat conformations of the ketone. kazanmedjournal.ru Such approaches could be applied to reactions of 2,5-dimethyl-1,4-cyclohexanedione to understand how the methyl substituents and the ring conformation influence reactivity.

Prediction of Thermochemical Properties and Isomerization Enthalpies

Thermochemical properties, such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), are crucial for understanding the stability and reactivity of a compound. chemeo.com Quantum chemical methods, particularly high-level ab initio and DFT methods, can provide accurate predictions of these properties.

For 2,5-dimethyl-1,4-cyclohexanedione, the thermochemical properties of the cis and trans isomers will differ. The trans isomer, with its stable di-equatorial conformation, is expected to have a lower enthalpy of formation than the cis isomer. The energy difference between the two isomers is the isomerization enthalpy.

Computational studies on the isomerization of related compounds, such as dimethyl 1,4-cyclohexanedicarboxylate, have shown that a thermodynamically controlled equilibrium is established at elevated temperatures, with a specific cis/trans ratio. researchgate.net For 2,5-dimethyl-1,4-cyclohexanedione, the isomerization enthalpy between the cis and trans isomers can be calculated as the difference in their computed enthalpies of formation. This value is important for predicting the equilibrium constant for the isomerization reaction at a given temperature.

Table 3: Key Thermochemical Properties for Computational Study

| Property | Symbol | Importance |

| Enthalpy of Formation | ΔfH° | Overall stability of the molecule |

| Gibbs Free Energy of Formation | ΔfG° | Spontaneity of formation |

| Heat Capacity | Cp | Heat storage capacity |

| Isomerization Enthalpy | ΔH_iso | Energy difference between isomers |

Dynamic Simulations of Molecular Transformations

Molecules are not static entities; they are constantly in motion, undergoing vibrations, rotations, and conformational changes. Molecular dynamics (MD) simulations provide a way to study these dynamic processes by solving Newton's equations of motion for the atoms in the system over time. nih.gov

For 2,5-dimethyl-1,4-cyclohexanedione, a key dynamic process is the interconversion between different ring conformations, such as the chair-to-chair flip and the interconversion between chair and twist-boat forms. wikipedia.org MD simulations can be used to model these processes and to determine the timescales and energy barriers associated with them.

The mechanism of the chair-to-chair interconversion in cyclohexane (B81311) and its derivatives involves passing through high-energy transition states, such as the half-chair, and intermediates like the twist-boat. wikipedia.org The presence of the methyl groups and carbonyl functionalities in 2,5-dimethyl-1,4-cyclohexanedione will influence the energy landscape of these transformations.

Computational studies on the inversion process of 1,3-cyclohexanedione (B196179) have shown that the chair-chair interconversion has a specific energy barrier and involves boat and twisted-boat intermediates. scielo.org.mx MD simulations of 2,5-dimethyl-1,4-cyclohexanedione could provide a detailed picture of how the methyl groups affect the dynamics of this process, including the rates of interconversion and the populations of different conformers at various temperatures.

Q & A

Advanced Research Question

Aldol condensation : React levulinic acid (from cellulose) with acetone under basic conditions, followed by cyclization.

Diels-Alder approach : Use furfural-derived dienes and methyl vinyl ketone, followed by oxidation.

Enzymatic catalysis : Lipase-mediated kinetic resolution of racemic intermediates improves enantioselectivity .

How can computational tools predict the solubility and stability of 1,4-cyclohexanedione derivatives in aqueous vs. organic solvents?

Basic Research Question

Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., logP, polar surface area) with experimental solubility data. For stability:

- Molecular dynamics (MD) simulations : Assess hydrogen-bonding networks in water.

- COSMO-RS : Predicts activity coefficients in solvents like DMSO or THF .

What safety protocols are critical for handling 1,4-cyclohexanedione derivatives in high-temperature reactions?

Basic Research Question

- Ventilation : Use fume hoods to mitigate inhalation risks (melting point ~77°C releases vapors).

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles.

- Emergency measures : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

How does the introduction of electron-withdrawing groups (EWGs) alter the electrochemical reduction of 1,4-cyclohexanedione?

Advanced Research Question

EWGs (e.g., nitro or carboxyl) at the 3,6-positions increase the reduction potential (E₁/₂) by stabilizing the radical anion intermediate. Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ reveals two one-electron reduction waves, with ΔE ~150 mV between peaks. In situ FTIR confirms intermediate formation .

What analytical techniques best characterize the purity of 2,5-dimethyl-1,4-cyclohexanedione?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.